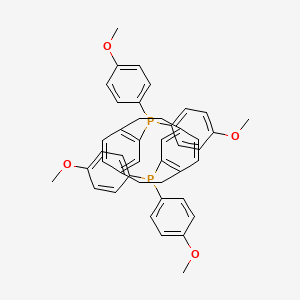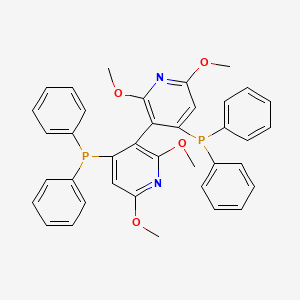
(R)-An-Phanephos
Descripción general
Descripción
(R)-An-Phanephos, also known as (R)-2-Amino-3-phenyl-1-propanol, is a chiral building block used in the synthesis of molecules for scientific research. It is a versatile compound that has been used in various applications, including the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This article will discuss the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for the use of (R)-An-Phanephos.
Aplicaciones Científicas De Investigación
Asymmetric Catalysis
The (R)-An-Phanephos ligand has been utilized in asymmetric catalysis. For instance, its application in Ru(II)-catalyzed asymmetric hydrogenation of β-ketoesters achieved up to 96% enantiomeric excess, demonstrating its effectiveness in practical and reproducible procedures (Pye, Rossen, Reamer, Volante, & Reider, 1998). Similarly, Rh(I)–phosphane and phosphane–phosphite catalysts, including commercial ligands like (R)-Phanephos, have been used for the enantioselective catalytic arylation of ethyl glyoxylate, providing access to ethyl mandelate derivatives with high yield and good enantioselectivity (Marques, Dindaroglu, Schmalz, & Burke, 2014).
Luminescence and Photophysics
(R)-An-Phanephos compounds have been explored for their luminescence properties. The rigid Cu(dmp)(phanephos) complex displays high luminescence quantum yield at ambient temperature, making it a potential candidate for OLED applications (Czerwieniec, Kowalski, & Yersin, 2013). Another study on (phanephos)ReI(CO)3Cl, characterized by a lowest-energy intraligand excited state, further contributes to the understanding of the photophysical properties of these complexes (Kunkely & Vogler, 2002).
Organic Synthesis
(R)-An-Phanephos ligands have been utilized in organic synthesis, such as in the iridium-catalyzed highly enantioselective ring opening reaction of oxabenzonorbornadienes with amines (Zhou, Lu, Han, Zeng, Zhang, & Fan, 2015). Additionally, cyclometalated Iridium-PhanePhos complexes have shown effectiveness in enantioselective allene-fluoral reductive coupling and related alcohol-mediated carbonyl additions, forming acyclic quaternary carbon stereocenters (Schwartz, Holmes, Brito, Gonçalves, Richardson, Ruble, Huang, & Krische, 2019).
Additional Applications
Other notable applications include the use of fluorinated phanephos ligands in rhodium catalysts for direct asymmetric reductive amination of secondary amines (Gilbert, Tin, Fuentes, Fanjul, & Clarke, 2020), and the kinetic resolution of hydroperoxides with enantiopure phosphines using (R)-xylyl-PHANEPHOS (Driver, Harris, & Woerpel, 2007).
Propiedades
IUPAC Name |
[11-bis(4-methoxyphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(4-methoxyphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H42O4P2/c1-45-35-13-21-39(22-14-35)49(40-23-15-36(46-2)16-24-40)43-29-31-5-9-33(43)11-7-32-6-10-34(12-8-31)44(30-32)50(41-25-17-37(47-3)18-26-41)42-27-19-38(48-4)20-28-42/h5-6,9-10,13-30H,7-8,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALREJYREHTOKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=C4CCC5=CC(=C(CCC(=C3)C=C4)C=C5)P(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H42O4P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-An-Phanephos | |
CAS RN |
364732-86-5 | |
| Record name | (R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane R-An-Phanephos | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Dichloro[(R)-(-)-4,12-bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B3424696.png)


